3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol

Imidazoline Receptor CNS Radioligand Binding

Unlike generic azetidin-3-ol (CAS 45347-82-8) or 1H-imidazole (CAS 288-32-4), this compound integrates both heterocycles in a single, pre‑validated pharmacophore. Its known Ki of 200 nM against the imidazoline I2 receptor (1.5‑fold selectivity over α2‑adrenergic) and 240–440 nM against IMPDH2 provides quantifiable potency benchmarks for your SAR campaigns. The water‑soluble free‑base form simplifies conjugation for PROTAC design, bifunctional probes, or analytical reference standard development. Choose this scaffold to preserve target engagement and accelerate structural optimization.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B11919907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=NC=CN2)O
InChIInChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10)
InChIKeyHDQNHOSNUPFDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (CAS 934665-84-6): A Specialized Building Block for Medicinal Chemistry and Targeted Inhibitor Research


3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (CAS: 934665-84-6) is a small-molecule heterocyclic building block that combines an azetidin-3-ol core with an imidazol-2-ylmethyl substituent . With a molecular weight of 153.18 g/mol and the formula C7H11N3O, this compound is primarily utilized as a scaffold in medicinal chemistry . Its structural features are of interest for developing targeted inhibitors, with documented activity against specific enzymatic targets such as Inosine-5'-monophosphate dehydrogenase (IMPDH) and the imidazoline I2 receptor [1].

Why Generic Azetidine or Imidazole Analogs Cannot Substitute for 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol in Specialized Research


The specific combination of a 3-hydroxyazetidine ring with an imidazol-2-ylmethyl substituent creates a unique pharmacophore that is not replicated by simpler or commercially common analogs like azetidin-3-ol (CAS 45347-82-8) or 1H-imidazole (CAS 288-32-4) [1]. While these generic building blocks are widely available, they lack the integrated heterocyclic structure required for target engagement. For instance, the target compound demonstrates a defined affinity (Ki) for the imidazoline I2 receptor and IMPDH, activities that are absent in the individual core structures [2]. Furthermore, the methyl-linked imidazole motif provides distinct physicochemical properties compared to directly linked analogs like 1-(azetidin-3-yl)-1H-imidazole, potentially altering metabolic stability, target selectivity, and synthetic tractability for further derivatization . Simply substituting with a similar-looking compound risks complete loss of the desired biological activity and can derail structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol vs. Closest Analogs


Target Engagement: Distinct Ki Value for Imidazoline I2 Receptor Compared to Inactive Azetidine Core

The compound 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol demonstrates specific binding affinity for the imidazoline I2 receptor. This is a critical differentiation point, as the simple azetidin-3-ol core, a common alternative scaffold, exhibits no such activity [1]. The target compound achieves a Ki of 200 nM against the I2 receptor in rabbit kidney membranes, providing a quantifiable starting point for central nervous system (CNS) research [2].

Imidazoline Receptor CNS Radioligand Binding

Enzymatic Inhibition: Ki Range for IMPDH2 Establishes Baseline for Immunomodulatory SAR

The compound exhibits inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a target for immunosuppressive and antiviral therapies. Reported Ki values are 240 nM and 440 nM, depending on the substrate competition assay (IMP vs. NAD) [1]. This is a verifiable functional activity that distinguishes it from the methylated analog, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol, which has not been reported to inhibit IMPDH2 but instead shows cytotoxicity against cancer cell lines with IC50 values around 15-20 µM .

IMPDH Enzyme Inhibition Immunosuppression

Physicochemical Properties: Solubility Profile Contrasts with Direct-Linked Azetidine-Imidazole Analog

The physicochemical profile of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is characterized by solubility in both water and organic solvents like ethanol . This contrasts with 1-(azetidin-3-yl)-1H-imidazole, a close analog without the hydroxyazetidine core, which is typically procured as a hydrochloride salt to enhance its aqueous solubility . The free base form of the target compound offers greater flexibility for subsequent synthetic modifications, such as alkylation or acylation, without requiring a prior neutralization step.

Solubility Physicochemical Formulation

Selectivity Profile: Demonstrated Preference for I2 Receptor Over Alpha-2 Adrenergic Receptor

In receptor binding studies, 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol shows a clear selectivity profile. It binds to the imidazoline I2 receptor with a Ki of 200 nM, but its affinity for the alpha-2 adrenergic receptor is weaker, with a Ki of 302 nM [1]. This 1.5-fold selectivity, while modest, is a defined, quantifiable characteristic that differentiates it from other imidazoline ligands that may lack this specific balance, and provides a baseline for chemical optimization to improve selectivity.

Selectivity Imidazoline Adrenergic

Validated Research and Application Scenarios for 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for Imidazoline I2 Receptor Modulators

Medicinal chemists can use this compound as a validated starting point for developing novel imidazoline I2 receptor ligands. The known Ki of 200 nM provides a clear benchmark for potency. The documented 1.5-fold selectivity over the alpha-2 adrenergic receptor offers a quantifiable metric for SAR studies aimed at improving target selectivity [1]. This data directly supports iterative chemical modifications around the azetidine and imidazole moieties.

Enzymology: Development of IMPDH2 Inhibitors for Immunomodulation

This compound serves as a valuable tool compound or fragment for researchers focused on IMPDH2 inhibition. With a reported Ki of 240-440 nM [1], it provides a defined potency level for structure-based drug design. It can be used as a competitive inhibitor in enzymatic assays to benchmark new compounds or as a scaffold for fragment-based drug discovery to improve affinity and selectivity against the IMPDH family of enzymes.

Chemical Biology: Synthesis of Bifunctional Probes and Degraders

The compound's structure, featuring a hydroxyazetidine core and a free imidazole, makes it a versatile intermediate for synthesizing more complex chemical biology tools. Its water-soluble free base form [1] simplifies conjugation chemistry. It can be used to create bifunctional probes for target identification, or as a functional 'warhead' in the design of PROTACs (Proteolysis Targeting Chimeras) targeting the I2 receptor or other proteins for which it has affinity.

Analytical Chemistry: Reference Standard for Method Development

Given its defined structure and established CAS number (934665-84-6), this compound can be employed as an analytical reference standard. It is suitable for developing and validating HPLC or LC-MS methods for the purity analysis of synthesized analogs or for monitoring reactions in medicinal chemistry workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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